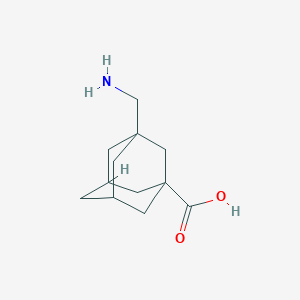

3-(Aminomethyl)adamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(aminomethyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRLGCOWSAGSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the introduction of an aminomethyl group and a carboxylic acid group onto the adamantane core. This can be achieved through a series of reactions such as halogenation, nucleophilic substitution, and oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenated derivatives of adamantane can be used as starting materials, with nucleophiles such as amines or alcohols facilitating substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 3-(aminomethyl)adamantane-1-carboxylic acid is its use as an antiviral agent. Research indicates that this compound exhibits potent activity against several viral strains, particularly influenza viruses.

Case Study: Antiviral Efficacy

- Study Reference : A patent describes the antiviral properties of 3-amino-adamantane-1-carboxylic acid, demonstrating effectiveness against the influenza A virus (PR 8) and Columbia SK virus. The compound showed low toxicity levels while maintaining antiviral activity, making it a promising candidate for treating viral infections .

- Dosage and Administration : The recommended dosage for effective treatment ranges from 10 mg to 1000 mg, depending on the method of administration (oral or parenteral) .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological properties, particularly in relation to neurological disorders.

Case Study: Neuropathic Pain

- Study Reference : Research published on the anti-allodynic effects of 2-(aminomethyl)adamantane-1-carboxylic acid in a rat model of neuropathic pain demonstrated that the compound inhibits Ca channel activity (Ca), suggesting potential applications in pain management .

Synthesis and Derivatives

The synthesis of 3-(aminomethyl)adamantane-1-carboxylic acid has been explored extensively, leading to the development of various derivatives with enhanced properties.

Synthesis Methodology

- The synthesis typically involves starting from 3-bromo-adamantane-1-carboxylic acid or related compounds. Reaction conditions often include strong acids and acetonitrile, followed by hydrolysis to yield the target amino acid .

Table: Synthesis Pathways

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| 3-Bromo-adamantane-1-carboxylic acid | Acetonitrile + strong acid | 3-Acetamido-adamantane-1-carboxylic acid |

| 3-Acetamido-adamantane-1-carboxylic acid | Hydrolysis in aqueous medium | 3-Aminoadamantane-1-carboxylic acid |

Pharmacological Insights

The pharmacological profile of 3-(aminomethyl)adamantane-1-carboxylic acid indicates its potential as a building block for more complex pharmaceutical agents.

Potential Applications

The compound has been identified as a suitable precursor for:

- GABA analogues

- Peptidic catalysts

- Ion channel modulators

These derivatives can be tailored for specific therapeutic targets, enhancing their efficacy and specificity in clinical applications .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit viral replication by interfering with viral proteins or enzymes. Its rigid structure allows for precise interactions with biological targets, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

2-(Aminomethyl)adamantane-1-carboxylic Acid (GZ4)

- Structure: Aminomethyl group at position 2 instead of 3.

- Activity : Demonstrates inhibition of N-type Cav2.2 calcium channels and reduces neuropathic pain in rodent models, dependent on interaction with the α2δ subunit .

- Key Difference : Positional isomerism alters binding affinity to ion channels, with GZ4 showing higher specificity for pain modulation compared to 3-substituted analogs.

1,3-Adamantanedicarboxylic Acid

- Structure : Dual carboxylic acid groups at positions 1 and 3.

- Properties : Increased acidity (pKa ~2.5–3.0 for each COOH group) and chelation capacity for metal ions, enabling applications in coordination polymers .

- Molecular Weight : 224.25 g/mol , higher due to the additional carboxylic acid group .

3-(Azol-1-yl)-Adamantane-1-carboxylic Acid Derivatives

- Examples :

- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH)

- 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH)

- Activity : These azole-substituted derivatives form copper(II) coordination polymers with distinct geometries, highlighting their utility in materials science .

- Key Difference: Azole rings (triazole, tetrazole) introduce nitrogen-rich coordination sites, unlike the aminomethyl group, which offers a primary amine for covalent modifications .

Physicochemical Properties

Notes:

Neuropathic Pain Modulation

Anticancer Activity

- ABC294640: Inhibits sphingosine kinase 2 (SphK2), reducing cancer cell proliferation (IC₅₀ = 20–50 µM in pancreatic and renal carcinoma cells) .

- Copper(II) complexes of azole derivatives : Exhibit cytotoxic activity via reactive oxygen species (ROS) generation, with IC₅₀ values in the micromolar range .

Biological Activity

3-(Aminomethyl)adamantane-1-carboxylic acid, also known as 3-amino-adamantane-1-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for 3-(Aminomethyl)adamantane-1-carboxylic acid is . It features an adamantane core, which is known for its unique three-dimensional structure that enhances interaction with biological targets. The presence of the amino and carboxylic acid functional groups contributes to its biological reactivity.

1. Antimicrobial Properties

Research indicates that 3-(Aminomethyl)adamantane-1-carboxylic acid exhibits antimicrobial activity against various pathogens. In studies involving Mycobacterium tuberculosis (M. tb), derivatives of this compound were shown to inhibit the growth of both drug-sensitive and multidrug-resistant strains. For example, modifications to the adamantane structure improved the potency against M. tb, suggesting that structural variations can enhance biological activity .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer cell proliferation. For instance, the adamantane scaffold has been linked to enhanced binding affinity to targets involved in tumor growth regulation . In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, outperforming traditional chemotherapeutic agents in some cases.

3. Enzyme Inhibition

3-(Aminomethyl)adamantane-1-carboxylic acid has been identified as a potential enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. Its ability to interact with enzymes like adenosine deaminase suggests a role in modulating purine metabolism, which is crucial for various physiological processes .

The mechanism of action for 3-(Aminomethyl)adamantane-1-carboxylic acid involves several pathways:

- Enzyme Interaction : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects on intracellular targets.

- Molecular Docking Studies : Computational analyses have shown promising docking scores with relevant biological targets, indicating potential efficacy in therapeutic applications .

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 3-(aminomethyl)adamantane-1-carboxylic acid, and how can reaction conditions be optimized to minimize side reactions?

The compound is synthesized via acetylation of its precursor, 3-(aminomethyl)adamantane-1-carboxylic acid, using acetic anhydride and pyridine as catalysts at 0–5°C to control reaction kinetics . Advanced methods like continuous-flow reactors and automated systems improve yield and purity. Purification via recrystallization or chromatography ensures >95% purity. Key optimization parameters include temperature control, solvent selection, and catalyst stoichiometry to prevent over-acetylation or hydrolysis .

Q. What analytical techniques are recommended for structural characterization of adamantane derivatives like 3-(aminomethyl)adamantane-1-carboxylic acid?

X-ray diffraction (XRD) resolves crystalline structure and bond angles, while FTIR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, and NMR (¹H/¹³C) confirms proton environments and carbon frameworks. For example, adamantane derivatives show distinct adamantyl proton signals at δ 1.6–2.2 ppm in ¹H NMR . Mass spectrometry (MS) validates molecular weight (e.g., m/z 180.25 for C₁₁H₁₆O₂) .

Q. What safety protocols are critical when handling 3-(aminomethyl)adamantane-1-carboxylic acid in laboratory settings?

The compound is classified under OSHA HCS as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory irritant (Category 3). Mandatory precautions include:

- Use of fume hoods, nitrile gloves, and protective eyewear.

- Avoidance of inhalation via dust/mist suppression.

- Immediate decontamination with water for skin/eye contact (15-minute flush) . Storage requires sealed containers in ventilated areas, with disposal compliant with local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(aminomethyl)adamantane-1-carboxylic acid across studies?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from assay variability (e.g., bacterial strain differences) or purity thresholds. To address this:

- Standardize assays (e.g., MIC testing against Bacillus subtilis with identical inoculum sizes).

- Validate purity via HPLC (>98%) and control for solvent effects (DMSO vs. aqueous buffers).

- Perform dose-response curves to compare EC₅₀ values across studies .

Q. What mechanistic insights support the compound’s role as a sphingosine kinase (SphK) inhibitor in oncology research?

Structural analogs (e.g., 3-(4-chlorophenyl)adamantane-1-carboxylic acid derivatives) inhibit SphK2 by competitive binding to the ATP pocket, disrupting sphingolipid metabolism. Mutagenesis studies reveal critical interactions with residues Tyr⁵⁰⁷ and Asp⁵⁰⁸. In LNCaP-AI prostate cancer cells, SphK2 inhibition reduces SphK1a expression via proteasomal degradation, validated by rescue experiments with MG132 (proteasome inhibitor) .

Q. How can computational modeling predict the binding affinity of 3-(aminomethyl)adamantane-1-carboxylic acid to viral proteases?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with target proteins (e.g., SARS-CoV-2 Mᴘʀᴏ). The adamantane core’s rigidity enhances hydrophobic interactions, while the carboxylic acid group forms hydrogen bonds with catalytic dyad residues (His⁴¹/Cys⁴⁴). Free energy calculations (MM-PBSA) quantify binding ΔG, with validation via IC₅₀ assays .

Q. What experimental strategies validate the anti-neuropathic pain efficacy of this compound in vivo?

In rat models (e.g., chronic constriction injury), 2-(aminomethyl)adamantane-1-carboxylic acid reduces mechanical allodynia (von Frey test) by inhibiting Caᵥ2.2 channels. Electrophysiology (patch-clamp) confirms reduced calcium currents in dorsal root ganglia neurons. Co-administration with ω-conotoxin GVIA (Caᵥ2.2 blocker) shows additive effects, supporting target specificity .

Q. How does the adamantane scaffold influence the compound’s pharmacokinetic properties, and what derivatization strategies improve bioavailability?

The adamantane core enhances metabolic stability but reduces solubility. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.